molecular formula C5H7FN4 B14911723 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

5-Fluoro-4-hydrazinyl-2-methylpyrimidine

Cat. No.: B14911723
M. Wt: 142.13 g/mol
InChI Key: KBIWCRBDRNIHEB-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydrazinyl-2-methylpyrimidine is a fluorinated pyrimidine derivative characterized by a hydrazine group at position 4, a methyl group at position 2, and a fluorine atom at position 5. Pyrimidines are heterocyclic aromatic compounds widely studied for their roles in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C5H7FN4

Molecular Weight

142.13 g/mol

IUPAC Name

(5-fluoro-2-methylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C5H7FN4/c1-3-8-2-4(6)5(9-3)10-7/h2H,7H2,1H3,(H,8,9,10)

InChI Key

KBIWCRBDRNIHEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine typically involves the reaction of 5-fluoro-2-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the fluorine atom by the hydrazinyl group, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydrazinyl-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

    Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-hydrazinyl-2-methylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Position 2 Position 4 Molecular Formula Molecular Weight Melting Point Key Applications
5-Fluoro-4-hydrazinyl-2-methylpyrimidine Methyl Hydrazinyl C₅H₇FN₄ Not reported Not reported Synthesis intermediates, ligands
5-Fluoro-4-hydrazinyl-2-methoxypyrimidine Methoxy Hydrazinyl C₅H₇FN₄O 158.13 g/mol >155°C (decomp.) Pharmaceutical intermediates
5-Fluoro-2-methylpyrimidin-4-amine Methyl Amine C₅H₆FN₃ 139.12 g/mol Not reported Drug candidates, enzyme inhibitors
5-Fluoro-2-methanesulfonylpyrimidin-4-amine Methylsulfonyl Amine C₅H₆FN₃O₂S 191.18 g/mol Not reported Kinase inhibitors, agrochemicals
Key Observations:

Substituent Effects on Reactivity :

  • The hydrazinyl group (in 2-methoxy and hypothetical 2-methyl analogs) enhances nucleophilicity, enabling condensation reactions with carbonyl compounds to form hydrazones or coordination with transition metals. This contrasts with amine or methylsulfonyl groups, which are less reactive but improve metabolic stability in drug design .
  • Fluorine at position 5 increases lipophilicity and electron-withdrawing effects, stabilizing the pyrimidine ring and enhancing binding to biological targets .

Physical Properties: The methoxy analog (C₅H₇FN₄O) has a higher molecular weight (158.13 g/mol) and decomposes above 155°C, suggesting moderate thermal stability .

Biological and Industrial Relevance: Hydrazinyl derivatives are explored as ligands for catalytic systems or precursors to antitumor agents. For example, hydrazine-pyrimidine hybrids are known to inhibit phosphodiesterases, as seen in structurally related compounds . Amine and methylsulfonyl analogs are prevalent in kinase inhibitors (e.g., imatinib analogs) due to their ability to form hydrogen bonds with ATP-binding pockets .

Pharmaceutical Potential

  • 5-Fluoro-2-methanesulfonylpyrimidin-4-amine (CAS 1312324-60-9) is actively supplied for kinase inhibitor research, highlighting the importance of sulfonyl groups in enhancing target selectivity .
  • 5-Fluoro-2-methylpyrimidin-4-amine (similarity score 0.86 to the target compound) is a key intermediate in synthesizing antiviral agents, demonstrating the utility of methyl groups in balancing steric and electronic effects .

Q & A

Basic: What synthetic routes are recommended for preparing 5-Fluoro-4-hydrazinyl-2-methylpyrimidine, and how do reaction conditions influence yield?

Methodological Answer:
A common approach involves modifying fluoropyrimidine precursors. For example, fluorinated pyrimidines like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) can undergo nucleophilic substitution with hydrazine to introduce the hydrazinyl group . Reaction conditions (solvent, temperature, stoichiometry) critically affect purity and yield:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine.
  • Temperature: Controlled heating (60–80°C) minimizes side reactions like over-substitution.
  • Purification: Column chromatography or recrystallization isolates the product (typical yields: 50–70%) .

Basic: How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy: 1^1H and 19^{19}F NMR confirm substitution patterns (e.g., fluorine at C5, hydrazinyl at C4). 1^1H NMR typically shows a singlet for the C2 methyl group (~δ 2.3 ppm) and hydrazinyl NH signals (~δ 4.5–5.5 ppm) .
  • Mass Spectrometry (HRMS): Exact mass confirms molecular formula (C5_5H8_8FN5_5; [M+H]+^+ = 170.0834).
  • HPLC-PDA: Purity >95% is achievable with reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
The hydrazinyl group and fluorine substituent pose reactivity and toxicity risks:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
  • Waste Management: Neutralize acidic/basic residues before disposal. Collect hydrazine-containing waste separately for professional treatment .
  • Emergency Measures: Immediate skin/mucous membrane decontamination with water (15+ minutes) and medical consultation if exposed .

Advanced: How can researchers optimize the regioselectivity of hydrazine substitution in fluoropyrimidine derivatives?

Methodological Answer:
Regioselectivity depends on electronic and steric factors:

  • Electronic Effects: Fluorine at C5 deactivates the pyrimidine ring, directing hydrazine to the more electrophilic C4 position.
  • Steric Hindrance: Bulky substituents (e.g., methyl at C2) further bias substitution toward C4.
  • Catalysis: Lewis acids (e.g., ZnCl2_2) can enhance reaction rates without altering regioselectivity .

Advanced: What analytical challenges arise in quantifying degradation products of this compound under physiological conditions?

Methodological Answer:
The hydrazinyl group is prone to oxidation and hydrolysis:

  • Degradation Pathways:
    • Oxidation to diazenium derivatives.
    • Hydrolysis to 5-fluoro-2-methylpyrimidin-4-ol.
  • Analytical Strategies:
    • LC-MS/MS: Monitors degradation kinetics in simulated biological fluids (pH 7.4 buffer, 37°C).
    • Stability Studies: Use accelerated conditions (e.g., 40°C, 75% humidity) to predict shelf-life .

Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact the biological activity of this compound analogs?

Methodological Answer:
Modifications alter pharmacokinetics and target binding:

  • Methyl Group (C2): Enhances lipophilicity, improving membrane permeability.
  • Trifluoromethyl: Increases metabolic stability but may reduce solubility.
  • Case Study: Replacing C2-methyl with trifluoromethyl in related pyrimidines decreased IC50_{50} values against kinase targets by 3-fold due to enhanced electron-withdrawing effects .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:
Discrepancies often stem from polymorphic forms or measurement conditions:

  • Polymorphism: Use X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms.
  • Solvent Systems: Report solubility in standardized buffers (e.g., PBS) and organic solvents (DMSO, ethanol).
  • Temperature Control: Ensure measurements at 25°C ± 0.5°C to minimize variability .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Methodological Answer:
The compound inhibits bacterial dihydrofolate reductase (DHFR):

  • Enzyme Assays: IC50_{50} values correlate with structural analogs (e.g., trimethoprim).
  • Molecular Docking: Hydrazinyl and fluorine groups form hydrogen bonds with DHFR active-site residues (e.g., Asp27, Leu28) .

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